molecular formula C19H18ClN5O3S B2945612 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1114630-96-4

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2945612
CAS RN: 1114630-96-4
M. Wt: 431.9
InChI Key:
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Description

2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN5O3S and its molecular weight is 431.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related compounds often involves innovative routes to introduce various substitutions that can potentially alter their biological activities. For instance, Alagarsamy et al. (2008) developed novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through a cyclization process, indicating a methodological approach to modifying the quinazolinone core for enhanced biological activity (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, the work by Fathalla, Rayes, & Ali (2007) on the synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines provides insights into the chemical flexibility and potential for creating derivatives with varied biological properties (Fathalla, Rayes, & Ali, 2007).

Pharmacological Activities

The pharmacological exploration of triazoloquinazolinones has revealed their potential as H1-antihistaminic agents. Alagarsamy et al. (2007) found that certain 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity on guinea pigs, with some compounds offering comparable or enhanced protection against histamine-induced bronchospasm relative to standard drugs, like chlorpheniramine maleate, with minimal sedative effects (Alagarsamy, Solomon, & Murugan, 2007). This suggests their utility in developing new classes of antihistamines.

properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S/c1-2-7-24-17(27)14-9-12(20)5-6-15(14)25-18(24)22-23-19(25)29-11-16(26)21-10-13-4-3-8-28-13/h3-6,8-9H,2,7,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPGGNZRSXIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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